1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14942595
InChI: InChI=1S/C24H18N2O3/c1-14-10-12-16(13-11-14)21-20-22(27)17-7-3-4-8-18(17)29-23(20)24(28)26(21)19-9-5-6-15(2)25-19/h3-13,21H,1-2H3
SMILES:
Molecular Formula: C24H18N2O3
Molecular Weight: 382.4 g/mol

1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14942595

Molecular Formula: C24H18N2O3

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H18N2O3
Molecular Weight 382.4 g/mol
IUPAC Name 1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H18N2O3/c1-14-10-12-16(13-11-14)21-20-22(27)17-7-3-4-8-18(17)29-23(20)24(28)26(21)19-9-5-6-15(2)25-19/h3-13,21H,1-2H3
Standard InChI Key JTDZXPJRLNUISW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O

Introduction

The compound 1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno-pyrrole framework, which is characteristic of its structural uniqueness and potential biological activities. This compound is part of a broader class of dihydrochromeno[2,3-c]pyrrole-3,9-diones, which have been studied for their diverse pharmacological properties.

Structural Features

  • Molecular Formula: The molecular formula of this compound is not explicitly provided in the available literature, but it can be inferred from its structural components. Typically, compounds in this class have a molecular weight around 300-350 g/mol due to their complex heterocyclic structure.

  • Functional Groups: The compound includes a dihydrochromene moiety fused with a pyrrole ring, along with methyl and phenyl substituents. These functional groups contribute to its chemical properties and biological activities.

Synthesis

The synthesis of 1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction process. This process may include the interaction of methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines under controlled conditions to form the desired chromeno-pyrrole framework .

Synthesis Steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of necessary starting materials, such as aryl aldehydes and primary amines.

  • Multicomponent Reaction: A mixture of these starting materials is then combined with methyl o-hydroxybenzoylpyruvate in a solvent like ethanol. The reaction is typically heated and monitored by TLC until completion.

  • Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
7-MethylchromoneChromone backboneAntimicrobial
4-MethylphenylpyrrolePyrrole ringAnticancer
Pyridine derivativesPyridine coreAntiviral
1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneChromeno-pyrrole framework with methyl and phenyl substituentsPotential for diverse biological activities

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